8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one
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Overview
Description
8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA damage response, particularly in the repair of double-strand breaks. It is also involved in V(D)J recombination, which is essential for the development of the immune system .
Mode of Action
The compound acts as a potent and selective inhibitor of DNA-PK . It binds to the kinase domain of DNA-PK, thereby inhibiting its activity. This inhibition prevents the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway .
Biochemical Pathways
The inhibition of DNA-PK affects the DNA Damage Response (DDR) pathway and the PI3K/Akt/mTOR pathway . The DDR pathway is responsible for detecting and repairing damaged DNA, while the PI3K/Akt/mTOR pathway regulates cell growth and survival. By inhibiting DNA-PK, the compound disrupts these pathways, leading to an accumulation of DNA damage and potentially cell death .
Result of Action
The inhibition of DNA-PK by this compound leads to an increase in DNA damage, particularly double-strand breaks . This can result in cell cycle arrest and apoptosis, especially in cancer cells that rely on DNA-PK for survival . Therefore, this compound has potential as a therapeutic agent in cancer treatment .
Biochemical Analysis
Biochemical Properties
8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is known for its role as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound interacts with various enzymes and proteins, including DNA-PK, mTOR, PI3Kα, ATM, and ATR. The inhibition of DNA-PK by this compound sensitizes cancer cells to the cytotoxic effects of ionizing radiation and topoisomerase II inhibitors .
Cellular Effects
This compound has been shown to influence various cellular processes. It effectively sensitizes cancer cells to cytotoxic agents, leading to increased cell death. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA-PK, which plays a crucial role in DNA repair and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DNA-PK, resulting in the inhibition of its kinase activity. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. Additionally, this compound exhibits selective inhibition of mTOR and PI3Kα, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound is stable under standard storage conditions and retains its inhibitory activity. Long-term studies have shown that it consistently sensitizes cancer cells to cytotoxic agents, with no significant degradation observed .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively sensitizes cancer cells to cytotoxic agents without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and cell survival. It interacts with enzymes such as DNA-PK, mTOR, and PI3Kα, affecting metabolic flux and metabolite levels. The inhibition of these enzymes disrupts the normal metabolic processes, leading to increased sensitivity to cytotoxic agents .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on DNA-PK. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
Preparation Methods
The synthesis of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one typically involves a multiple-parallel approach, employing Suzuki cross-coupling methodology. For this purpose, 8-bromo-2-morpholin-4-yl-quinolin-4-one is required as an intermediate. This intermediate is obtained by adapting a literature route in which thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl [1,3]dioxane-4,6-dione affords 8-bromo-2-morpholin-4-yl-quinolin-4-one .
Chemical Reactions Analysis
8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its ability to inhibit DNA-dependent protein kinase.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one can be compared with other similar compounds, such as:
8-Dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one: This compound also inhibits DNA-dependent protein kinase but has a different core structure.
9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones: These compounds share similar inhibitory properties but differ in their molecular frameworks.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against DNA-dependent protein kinase, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c28-21-15-23(27-11-13-29-14-12-27)26-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWDDMFTXIFKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(N2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580298 |
Source
|
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912824-07-8 |
Source
|
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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